N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrazole ring, and a sulfonamide group. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under basic conditions to form the dimethoxyphenyl ethyl intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling of Intermediates: The dimethoxyphenyl ethyl intermediate is then coupled with the pyrazole ring intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of N4-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced intermediates with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N~4~-(3,4-DIMETHOXYPHENETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the 1-ethyl-1H-pyrazol-5-yl group, which may result in different biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and interactions.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: The position of the pyrazole ring substitution may affect its binding affinity and specificity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-6-26-18(9-11-22-26)15-25(31(27,28)21-14-23-24(3)16(21)2)12-10-17-7-8-19(29-4)20(13-17)30-5/h7-9,11,13-14H,6,10,12,15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGXFZQQRDQEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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